N-(4-acetamidophenyl)-2-ethoxyacetamide
Description
Chemical Name: N-(4-Acetamidophenyl)-2-ethoxyacetamide CAS No.: 600140-39-4 Molecular Formula: C₁₂H₁₆N₂O₃ Molecular Weight: 236.27 g/mol Physical Properties:
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-ethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYRSFPNXOSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-Ethoxyphenyl)acetamide
CAS No.: 62-44-2 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Key Differences:
- Structure : Lacks the ethoxyacetamide side chain, featuring only an ethoxyphenyl and acetamide group.
- Applications : Utilized in GC/MS analysis for drug screening, indicating distinct analytical utility compared to the target compound’s synthetic role .
- Reactivity : Simpler structure limits its versatility in forming complex heterocycles.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
CAS No.: Not provided Molecular Formula: C₉H₉ClN₂O₅S Key Differences:
- Structure : Incorporates chloro, nitro, and methylsulfonyl groups, enhancing electrophilicity.
- Applications : Serves as a precursor for sulfur-containing heterocycles, differing from the target’s thiadiazole/thiazole focus .
- Crystallography : Exhibits intermolecular hydrogen bonding (C–H⋯O), influencing solid-state packing .
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide
CAS No.: 1016493-56-3 Molecular Formula: C₁₆H₁₈N₂O₂ Molecular Weight: 270.33 g/mol Key Differences:
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
CAS No.: 247592-74-1 Molecular Formula: C₁₇H₁₅N₂O₆ Molecular Weight: 343.31 g/mol Key Differences:
- Structure : Nitrophenyl and formyl groups increase electron-withdrawing effects, favoring condensation reactions.
- Applications: Potential use in designing Schiff bases or metal complexes, diverging from the target’s heterocyclic synthesis .
Structural and Functional Group Analysis
Table 1: Functional Group Comparison
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